molecular formula C6H13Cl2NO B1282390 Ethyl 4-chlorobutanimidate hydrochloride CAS No. 89224-42-0

Ethyl 4-chlorobutanimidate hydrochloride

Cat. No. B1282390
CAS RN: 89224-42-0
M. Wt: 186.08 g/mol
InChI Key: RBLIDILSOYWUTJ-UHFFFAOYSA-N
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Description

Ethyl 4-chlorobutanimidate hydrochloride is a chemical compound that serves as an intermediate in the synthesis of various pharmacologically valuable products. It is closely related to ethyl 4-chloro-3-hydroxybutyrate, which is a versatile fine chemistry intermediate used in the production of compounds such as L-carnitine. The synthesis of this compound can be achieved through different methods, including biocatalytic and chemical processes, which are designed to produce optically pure isomers of the compound, which are important for the creation of enantiomerically enriched pharmaceuticals .

Synthesis Analysis

The synthesis of ethyl 4-chloro-3-hydroxybutyrate can be performed using a microfluidic chip reactor, which allows for the stereoselective production of its optical isomers. This method involves the asymmetric hydrogenation of ethyl 4-chloro-acetoacetate over a catalytic complex, yielding high enantioselectivity. The reaction conditions have been optimized to achieve high conversion rates and enantiomeric excesses of up to 99.4% . Additionally, biosynthesis methods have been developed, utilizing whole cells of recombinant E. coli and various additives such as l-glutamine, d-xylose, and β-cyclodextrin to increase biocatalytic efficiency, achieving yields of 100% and enantiomeric excesses greater than 99% .

Molecular Structure Analysis

The molecular structure of ethyl 4-chloro-3-hydroxybutyrate is crucial for its reactivity and the effectiveness of its synthesis. The presence of the chloro and hydroxy functional groups allows for specific interactions with catalysts and enzymes, which are essential for achieving high enantioselectivity in its synthesis. The molecular structure also influences the activation energies required for the reactions, with variations observed depending on the solvent system and the presence of ionic liquids .

Chemical Reactions Analysis

Ethyl 4-chloro-3-hydroxybutyrate undergoes various chemical reactions, including enzymatic reductions and transesterifications. These reactions are influenced by factors such as the presence of co-factors like NADP+, the stability of the substrate, and the inhibition by the substrate. The use of two-phase systems, such as n-butyl acetate/water, has been shown to improve the efficiency of these reactions, leading to high yields and enantiomeric excesses .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-chloro-3-hydroxybutyrate, such as solubility, stability, and reactivity, are important for its synthesis and application. The compound's stability can be affected by the reaction medium, as seen in aqueous systems where the substrate is unstable. The use of biphasic systems can enhance the stability and facilitate the separation of the product. The enantiomeric excess, a measure of the optical purity of the compound, is a critical property for its use in pharmaceutical synthesis, with high values indicating a product that is predominantly one enantiomer over the other .

Scientific Research Applications

Biosynthesis and Biocatalysis

Ethyl 4-chlorobutanimidate hydrochloride plays a crucial role in the biosynthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate ester ((S)-CHBE), an important precursor for the production of chiral drugs like statins. The asymmetric reduction of its derivative, ethyl 4-chloro-3-oxobutanoate (COBE), to (S)-CHBE using biocatalysis is significant due to its high yield, low cost, and high level of enantioselectivity. Novel carbonyl reductases discovered in yeast, such as Pichia stipitis, show promise for industrial production of (S)-CHBE with over 99% enantiomeric excess (Ye, Ouyang & Ying, 2011).

Organic Chemistry and Crystallography

In organic chemistry, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized through a reaction involving ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a derivative of ethyl 4-chlorobutanimidate hydrochloride. This compound's crystal structure and molecular interactions have been extensively studied, including its antimicrobial activities, highlighting its pharmaceutical relevance (Achutha et al., 2017).

Enzymatic Reduction in Biotechnology

The enzymatic reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (S)-4-chloro-3-hydroxybutanoate using various microbial sources is another key area. This process, conducted in different solvent systems, shows the potential for large-scale production with high yield and purity, proving essential for synthesizing pharmacologically important compounds (Zhang et al., 2008).

Green Chemistry Applications

The compound's role in green chemistry is highlighted by its use in boric acid-catalyzed multi-component reactions for synthesizing 4H-isoxazol-5-ones in aqueous mediums. This method is efficient, clean, and offers high yields, exemplifying sustainable chemical synthesis practices (Kiyani & Ghorbani, 2015).

Potential Pharmaceutical Applications

In pharmaceutical research, derivatives of ethyl 4-chlorobutanimidate hydrochloride, such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride, have been identified as nonpeptidic agonists for specific receptors, like the urotensin-II receptor. This discovery is significant for developing new pharmacological research tools and potential drug leads (Croston et al., 2002).

Safety and Hazards

Ethyl 4-chlorobutanimidate hydrochloride is labeled with the signal word “Warning” according to safety data . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only in well-ventilated areas .

properties

IUPAC Name

ethyl 4-chlorobutanimidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO.ClH/c1-2-9-6(8)4-3-5-7;/h8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLIDILSOYWUTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10523876
Record name Ethyl 4-chlorobutanimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10523876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chlorobutanimidate hydrochloride

CAS RN

89224-42-0
Record name Ethyl 4-chlorobutanimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10523876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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